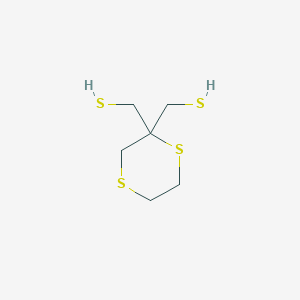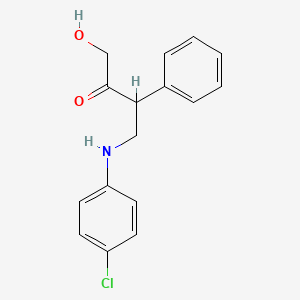
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one is an organic compound that features a chloroaniline group attached to a hydroxyphenylbutanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one typically involves the reaction of 4-chloroaniline with a suitable ketone precursor under controlled conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 4-chloroaniline is reacted with a phenylbutanone derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: A simpler compound with a similar chloroaniline group but lacking the hydroxyphenylbutanone backbone.
4-(4-Substituted-anilino)quinoline derivatives: Compounds with similar aniline groups but different core structures, often used in medicinal chemistry.
Uniqueness
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenylbutanone backbone allows for additional interactions and modifications compared to simpler aniline derivatives .
Eigenschaften
CAS-Nummer |
918785-07-6 |
|---|---|
Molekularformel |
C16H16ClNO2 |
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
4-(4-chloroanilino)-1-hydroxy-3-phenylbutan-2-one |
InChI |
InChI=1S/C16H16ClNO2/c17-13-6-8-14(9-7-13)18-10-15(16(20)11-19)12-4-2-1-3-5-12/h1-9,15,18-19H,10-11H2 |
InChI-Schlüssel |
PCFIHBWVXSMKBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)Cl)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



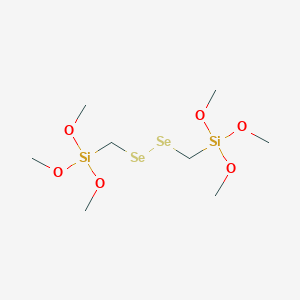
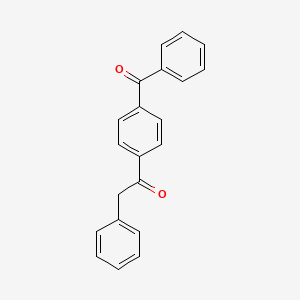
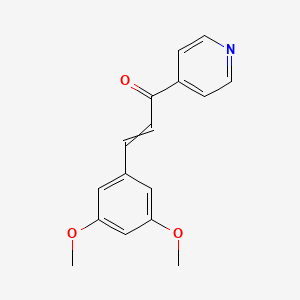
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
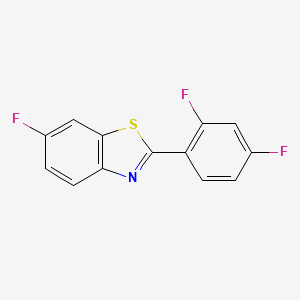
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)

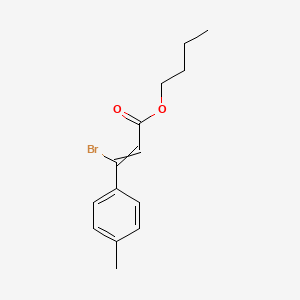
![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)


![Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate](/img/structure/B14193869.png)
